molecular formula C17H15ClN4O2S B12035658 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478254-76-1

5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12035658
CAS No.: 478254-76-1
M. Wt: 374.8 g/mol
InChI Key: GABDBCRCQBATBI-VXLYETTFSA-N
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Description

Chemical Structure and Synthesis 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound A) is a 1,2,4-triazole-3-thiol derivative featuring a 3-chlorophenyl substituent at position 5 and a Schiff base moiety (2,3-dimethoxybenzylideneamino) at position 2. The compound is synthesized via a condensation reaction between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 2,3-dimethoxybenzaldehyde in the presence of a catalyst, such as glacial acetic acid or hydrochloric acid, under reflux conditions . This method aligns with established protocols for synthesizing triazole-based Schiff bases .

Properties

CAS No.

478254-76-1

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-23-14-8-4-6-12(15(14)24-2)10-19-22-16(20-21-17(22)25)11-5-3-7-13(18)9-11/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

GABDBCRCQBATBI-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Key Reactants

  • 3-Chlorobenzaldehyde : Serves as the aryl aldehyde precursor for the triazole ring.

  • 2,3-Dimethoxybenzaldehyde : Provides the dimethoxybenzylidene moiety for Schiff base formation.

  • Thiocarbohydrazide : Facilitates cyclization to form the 1,2,4-triazole core.

  • Thioglycolic Acid : Participates in diacid intermediate synthesis.

Catalysts and Solvents

  • L-Proline : Organocatalyst for solvent-free aldehyde-thioglycolic acid condensation (yield: 85–92%).

  • Ethanol : Recrystallization solvent for final product purification.

Reaction Mechanisms and Stepwise Procedures

Synthesis of Diacid Intermediate

3-Chlorobenzaldehyde reacts with thioglycolic acid in a 1:2 molar ratio under solvent-free conditions at 70°C for 4 hours, catalyzed by L-proline:

3-Chlorobenzaldehyde+2HSCH2COOHL-ProlineArylbis(carboxymethylthio)methane+2H2O\text{3-Chlorobenzaldehyde} + 2\,\text{HSCH}2\text{COOH} \xrightarrow{\text{L-Proline}} \text{Arylbis(carboxymethylthio)methane} + 2\,\text{H}2\text{O}

Key Data :

  • Yield: 89%

  • IR (KBr): 1700 cm⁻¹ (C=O stretch), 2500–3500 cm⁻¹ (O-H stretch).

Cyclocondensation to Triazole-Thiol

The diacid intermediate fuses with thiocarbohydrazide at 150°C for 15 minutes, yielding 5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol:

Diacid+2NH2NHC(S)NH2ΔTriazole-Thiol+2CO2+2H2S\text{Diacid} + 2\,\text{NH}2\text{NHC(S)NH}2 \xrightarrow{\Delta} \text{Triazole-Thiol} + 2\,\text{CO}2 + 2\,\text{H}2\text{S}

Optimization :

  • Temperature: 150°C (lower temperatures <130°C result in incomplete cyclization).

  • Yield: 78–82%.

Schiff Base Formation

The triazole-thiol reacts with 2,3-dimethoxybenzaldehyde in ethanol under reflux (4 hours), forming the target compound via imine linkage:

Triazole-Thiol+2,3-DimethoxybenzaldehydeEtOH, ΔTarget Compound+H2O\text{Triazole-Thiol} + \text{2,3-Dimethoxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}

Characterization :

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6): δ 8.21 (s, 1H, CH=N), 7.45–6.85 (m, 7H, Ar-H).

  • HRMS : m/z 375.0421 [M+H]⁺ (calc. 375.0424).

Optimization of Reaction Conditions

Temperature and Time Dependence

ParameterOptimal ValueYield (%)Purity (%)
Cyclocondensation150°C, 15 min8298
Schiff Base Formation80°C, 4 hr7597

Higher temperatures (>160°C) during cyclocondensation cause decomposition, while shorter reaction times (<10 minutes) lead to unreacted intermediates.

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.375
DMF36.768
Solvent-FreeN/A82

Solvent-free conditions enhance reaction efficiency by reducing side reactions.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsInterpretation
IR (KBr) 3285 cm⁻¹ (N-H), 2560 cm⁻¹ (S-H)Confirms amine and thiol groups
1H NMR^1\text{H NMR} δ 3.85 (s, 6H, OCH₃), δ 8.21 (s, 1H, CH=N)Validates methoxy and imine groups
13C NMR^{13}\text{C NMR} δ 161.2 (C=S), δ 149.8 (C=N)Confirms thione and imine carbons

Elemental Analysis

ElementCalculated (%)Observed (%)
C54.4754.32
H4.034.11
N14.9414.87

Comparative Analysis with Structural Analogs

Substituent Effects on Yield

Compound SubstituentsYield (%)Reference
2-Chlorophenyl, 3,4-Dimethoxy68
3-Chlorophenyl, 2,3-Dimethoxy 75
4-Chlorophenyl, 3,4-Dimethoxy71

The 3-chlorophenyl analog exhibits higher yields due to reduced steric hindrance during Schiff base formation.

Biological Activity Correlation

CompoundAntimicrobial Activity (MIC, μg/mL)
Target Compound12.5 ( S. aureus )
2-Chlorophenyl Analog25.0 ( S. aureus )

Enhanced activity in the target compound correlates with optimized lipophilicity from the 2,3-dimethoxy group.

Challenges and Troubleshooting

  • Impurity Formation : Prolonged heating during cyclocondensation generates sulfoxide byproducts. Mitigated by strict temperature control.

  • Low Solubility : The final compound exhibits limited solubility in polar aprotic solvents; recrystallization from ethanol improves purity .

Chemical Reactions Analysis

5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Its potential as an anticancer agent has been explored, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Comparison of Structural Analogues

Compound Name R₁ (Position 5) R₂ (Schiff Base Substituent) Yield (%) Melting Point (°C) Key Properties/Applications Reference ID
Compound A 3-Chlorophenyl 2,3-Dimethoxybenzylidene - - -
4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazole-3-yl)-4H-1,2,4-triazole-3-thiol 5-Methylpyrazole 4-Methoxybenzylidene 73 - Ligand for metal complexes
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Nitrophenyl 4-Phenoxybenzylidene - - Antibacterial metal complexes
5-(2-Fluorophenyl)-4-(3,4-dimethoxybenzylideneamino)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl 3,4-Dimethoxybenzylidene - - LD₅₀ = 1190 mg/kg (Class IV toxicity)
5-(4-Chlorophenyl)-4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Chlorophenyl 4-Chlorobenzylidene - - Epoxy coating additive (anticorrosive)
Substituent Influence on Physicochemical Properties
  • Electron-Withdrawing Groups (EWGs): The 3-chlorophenyl group in Compound A enhances lipophilicity compared to fluorophenyl (e.g., ) but may reduce solubility in polar solvents. Methoxy groups (e.g., 2,3-dimethoxy in Compound A) improve solubility due to their polar nature, whereas bulky substituents like naphthalen-2-yloxy () reduce crystallinity, as seen in lower melting points (e.g., 70–71°C for compound 11d) .

Biological Activity

5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's empirical formula is C17H17ClN4SC_{17}H_{17}ClN_4S, with a molecular weight of approximately 354.85 g/mol. The presence of the triazole ring is crucial for its biological activity, as it often enhances the compound's interaction with biological targets.

1. Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit notable antimicrobial properties. A study highlighted the efficacy of 1,2,4-triazole derivatives against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5dE. coli32 µg/mL
5dS. aureus16 µg/mL

These results indicate that the presence of the triazole moiety contributes to enhanced antibacterial activity, making it a potential candidate for developing new antimicrobial agents .

2. Antifungal Activity

The antifungal properties of this compound were assessed against several fungal species. The synthesized triazole derivatives showed promising results:

Fungal SpeciesActivity
Microsporum gypseumEffective
Candida albicansModerate

The compound demonstrated effective inhibition against Microsporum gypseum, suggesting its potential use in treating fungal infections .

3. Anticancer Activity

The anticancer potential of 5-(3-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol was evaluated using various cancer cell lines. The results are summarized below:

Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G2/M phase

The compound exhibited significant cytotoxicity against both cell lines, indicating its potential as an anticancer agent through apoptosis induction and cell cycle modulation .

Case Study 1: Synthesis and Characterization

A study conducted on the synthesis of triazole derivatives revealed that the introduction of electron-withdrawing groups like chlorine enhances biological activity. The synthesized compound was characterized using various spectroscopic techniques:

  • IR Spectroscopy : Key absorption bands at 3106 cm1^{-1} (N-H stretching) and 1502 cm1^{-1} (C=N stretching).
  • NMR Spectroscopy : Chemical shifts indicating the presence of aromatic protons and thiol groups.

These characterizations confirm the structural integrity necessary for biological activity .

Case Study 2: In Vivo Efficacy

In vivo studies on animal models have shown that administration of this triazole derivative resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed reduced proliferation markers in treated tissues, further supporting its anticancer potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this triazole derivative, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is synthesized via a Schiff base condensation between 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and 2,3-dimethoxybenzaldehyde. Acidic (e.g., glacial acetic acid) or basic catalysts in polar solvents like ethanol or methanol are typically used. Optimization involves varying molar ratios (1:1 to 1:1.2), reflux duration (4–8 hours), and post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
  • Key Data : Yields range from 64% to 83% depending on substituents and reaction time. For example, analogous triazoles with electron-withdrawing groups require longer reflux (8 hours) for ≥75% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodology : Use ¹H/¹³C NMR to confirm the Schiff base formation (imine proton at δ 8.5–9.0 ppm, disappearance of aldehyde proton at δ ~10 ppm). FTIR identifies thiol (-SH) stretching (2500–2600 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹). LC-MS/HRMS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 419.08 for C₁₇H₁₅ClN₄O₂S) .
  • Quality Control : Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Q. What preliminary biological screening approaches are recommended to evaluate its antimicrobial potential?

  • Methodology : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilution (2–128 µg/mL). Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining .
  • Data Interpretation : Triazoles with 2,3-dimethoxy groups show enhanced activity (MIC = 8–16 µg/mL) compared to non-methoxy analogs (MIC = 32–64 µg/mL) due to improved membrane penetration .

Advanced Research Questions

Q. How does the orientation of methoxy groups (2,3-dimethoxy vs. 2,5-dimethoxy) influence biological activity, and what molecular modeling approaches validate these structure-activity relationships (SAR)?

  • Methodology : Compare bioactivity of positional isomers using molecular docking (AutoDock Vina) against targets like Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). The 2,3-dimethoxy isomer may exhibit stronger hydrogen bonding with Tyr158 and hydrophobic interactions with Phe149, correlating with lower MIC values (4–8 µg/mL vs. 16–32 µg/mL for 2,5-isomer) .
  • Computational Validation : Calculate binding free energies (ΔG) and validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .

Q. What experimental strategies resolve contradictions between in vitro antibacterial results and molecular docking predictions?

  • Methodology : Reconcile discrepancies by:

  • Testing efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to rule out resistance mechanisms.
  • Conducting time-kill assays to differentiate bacteriostatic vs. bactericidal effects.
  • Validating target engagement via surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .
    • Case Study : A triazole analog showed poor docking scores but high antibacterial activity due to off-target inhibition of DNA gyrase, confirmed by ATPase activity assays .

Q. What mechanisms underlie the photodegradation pathways of this compound under UV irradiation, and how can photostability be improved?

  • Mechanistic Insights : UV exposure (254–365 nm) induces E→Z isomerization of the benzylidene group (Φ = 0.32 at 365 nm) and C–S bond cleavage (Φ = 0.12 at 254 nm), leading to loss of bioactivity. Monitor degradation via HPLC-PDA (retention time shifts) and UV-Vis spectroscopy (λmax changes) .
  • Stabilization Strategies : Encapsulate in cyclodextrin complexes or formulate with antioxidants (e.g., BHT) to reduce radical-mediated degradation .

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